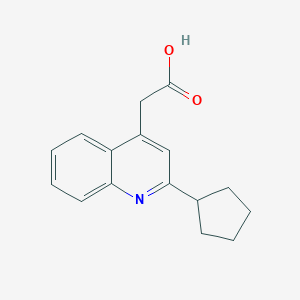![molecular formula C7H6IN3 B11859252 6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)
6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 3rd position on the triazolo[4,3-a]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through a one-pot reaction involving 2-hydrazinopyridine and substituted aromatic aldehydes. This method is efficient and operationally simple, typically carried out at room temperature. The reaction conditions are mild, and the process is atom-economic, providing facile access to the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yields and purity. The use of environmentally friendly catalysts and solvent-free conditions is preferred to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under suitable conditions.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation, but typically involve mild temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cyclization reactions can produce complex fused ring systems .
Scientific Research Applications
6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, with studies showing inhibitory activities against various cancer cell lines.
Biological Research: The compound is used in studies exploring its antibacterial and antifungal properties.
Material Science: It is utilized in the development of new materials with unique properties, such as coordination complexes and supramolecular assemblies.
Pharmaceutical Development: The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.
Mechanism of Action
The mechanism of action of 6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as kinases and enzymes. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells. The compound binds to these proteins, disrupting their normal function and signaling pathways, ultimately inducing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Another triazolopyridine derivative with similar structural features but different biological activities.
1,2,4-Triazolo[4,3-a]pyrazine: A related compound with notable antibacterial and anticancer properties.
3-Hydroxytriazolo[4,3-a]pyridine: A hydroxylated derivative with distinct chemical reactivity and applications.
Uniqueness
6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the iodine atom, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other triazolopyridine derivatives and contributes to its potential as a versatile compound in various research fields .
Properties
Molecular Formula |
C7H6IN3 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6IN3/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,1H3 |
InChI Key |
XFYBYOFRTMSISW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(Benzyloxy)-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11859185.png)



![Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B11859210.png)




![Ethyl 4-chloro-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11859256.png)


